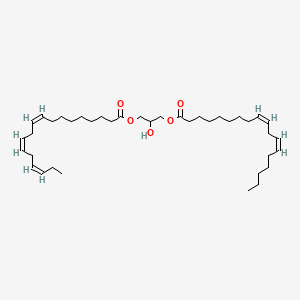

rac-1-Linoleoyl-3-linolenoyl-propanetriol

Descripción general

Descripción

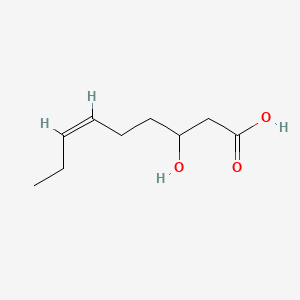

“rac-1-Linoleoyl-3-linolenoyl-propanetriol” is a compound with the molecular formula C39H66O5 . It is also known by other names such as [2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- . The compound has a molecular weight of 614.9 g/mol . Physical And Chemical Properties Analysis

The compound has a molecular weight of 614.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 33 . The exact mass and monoisotopic mass of the compound is 614.49102520 g/mol . The topological polar surface area of the compound is 72.8 Ų . The compound has a heavy atom count of 44 .Aplicaciones Científicas De Investigación

Chiral Separation and Analysis

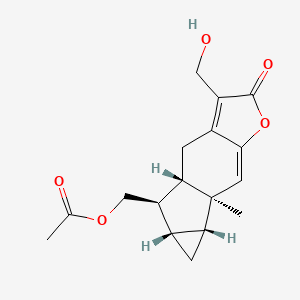

- Chiral Separation of Asymmetric Triacylglycerols: Recycle HPLC with a chiral column has been applied for the enantiomeric separation of asymmetric triacylglycerols, including variants similar to rac-1-linoleoyl-3-linolenoyl-propanetriol. This method is useful in analytical chemistry for identifying and separating chiral molecules in complex mixtures like oils (Nagai et al., 2011).

Role in Kinetic Resolution of Secondary Alcohols

- Application in Kinetic Resolution: A study demonstrated the use of a nanohybrid material for the kinetic resolution of secondary alcohols, including substances structurally related to this compound. Such materials could be valuable in pharmaceutical synthesis for producing enantiomerically pure drugs (Galvão et al., 2018).

High-Performance Liquid Chromatography (HPLC)

- HPLC in Diacylglycerols Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a method used for separating diacylglycerol isomers in vegetable oils, including those similar to this compound. This approach is essential for the detailed analysis of oil composition (Lo et al., 2004).

Feed Supplementation in Animal Nutrition

- Gut Microbiota and Growth Performance in Piglets: A resin acid-enriched composition (RAC), containing fatty acids like linoleic acid, has been used in animal feed to modulate gut microbiota, improve growth performance, and reduce post-weaning diarrhea in piglets. This indicates potential applications in enhancing animal health and nutrition (Uddin et al., 2021).

Drug and Catalyst Synthesis

- Catalysis in Polymer Chemistry: Complexes involving molecules structurally related to this compound are used in catalyzing the synthesis of polymers. Such catalysts are significant in creating materials with specific properties and applications (Zhu et al., 2020).

Electrocatalysis and Chiroptical Systems

- Electrochiroptical Systems: Research on electron donors that undergo reversible C-C bond formation, similar to this compound, reveals potential applications in developing new electrochromic systems with high electrochemical bistability and vivid color changes (Higuchi et al., 2003).

Mecanismo De Acción

Target of Action

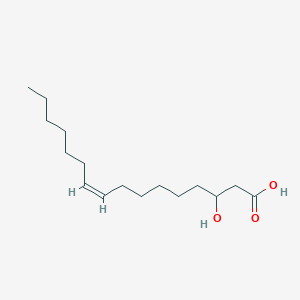

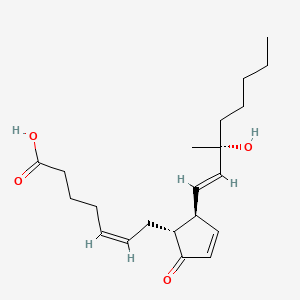

Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a type of diacylglycerol . It contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position

Biochemical Pathways

This compound has been found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from C. antarctica . This suggests that it may play a role in lipid metabolism and signal transduction pathways.

Propiedades

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPMDWAJHPKTH-LOYOHVQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857936 | |

| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126374-41-2 | |

| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)